![molecular formula C8H4ClNO2 B12866854 2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
2-Chlorobenzo[d]oxazole-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzo[d]oxazole-7-carbaldehyde is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoxazole, featuring a chlorine atom at the 2-position and an aldehyde group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-7-carbaldehyde typically involves the chlorination of benzo[d]oxazole followed by formylation. One common method includes the reaction of benzo[d]oxazole with thionyl chloride to introduce the chlorine atom, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Chlorobenzo[d]oxazole-7-carboxylic acid.
Reduction: 2-Chlorobenzo[d]oxazole-7-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-7-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzo[d]oxazole-5-carbaldehyde
- 2-Chlorobenzo[d]oxazole-6-carbaldehyde
- 2-Chlorobenzo[d]oxazole-4-carbaldehyde
Uniqueness
The position of these functional groups can affect the compound’s ability to interact with biological targets and its suitability for various synthetic applications .
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H |
InChI Key |
ULBRCPWSAJVVDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



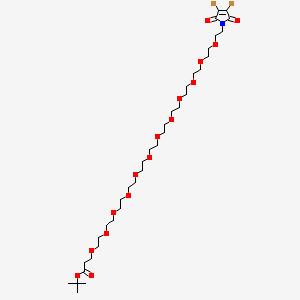

![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
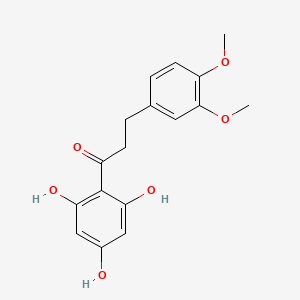
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)
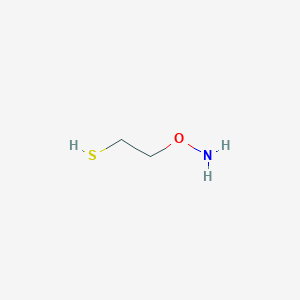

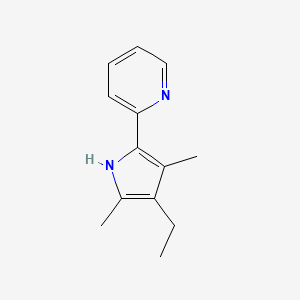
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
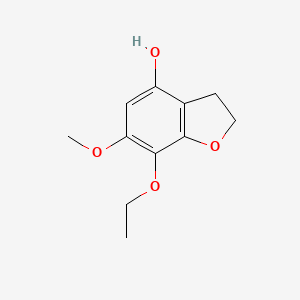
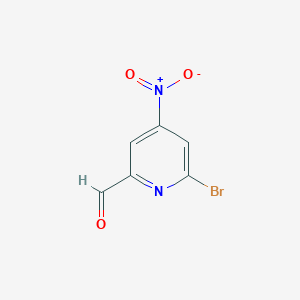
![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)
